molecular formula C19H23N5 B2821247 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850229-88-8

7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2821247
CAS No.: 850229-88-8
M. Wt: 321.428
InChI Key: IGPYLVRCHUUEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a phenyl group at position 3, a methyl group at position 5, and a 4-ethylpiperazinyl moiety at position 5. The ethylpiperazinyl group is a critical pharmacophore, influencing solubility, bioavailability, and receptor interaction .

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-3-22-9-11-23(12-10-22)18-13-15(2)21-19-17(14-20-24(18)19)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPYLVRCHUUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C19H23N5
  • Molecular Weight : 335.455 g/mol
  • CAS Number : 850229-88-8
  • IUPAC Name : this compound

The primary biological target of this compound is the E. coli topoisomerase II DNA gyrase . The compound interacts with the ATP binding site of the enzyme, inhibiting its activity. This inhibition disrupts DNA replication processes in bacteria by preventing the introduction of negative supercoils necessary for DNA replication, transcription, and recombination.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its effectiveness is attributed to its ability to inhibit DNA gyrase, which is crucial for bacterial growth and survival. The compound shows moderate to good inhibition rates against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of cyclin-dependent kinases (CDKs). For instance, compounds structurally related to this pyrazolopyrimidine have shown promising results in inhibiting cancer cell proliferation in vitro .

Case Studies and Experimental Data

Several studies have explored the biological activity of similar compounds or derivatives:

Study ReferenceCompound StudiedBiological ActivityKey Findings
PLK4 InhibitorsAnticancerInhibition of centriole duplication in cancer cells leads to reduced proliferation rates.
Pyrazolo DerivativesAnticancerInduces apoptosis in colon cancer cells with IC50 values lower than 0.74 µM.

These findings suggest that compounds within this chemical class may share similar mechanisms of action and therapeutic potential.

Scientific Research Applications

Pharmacological Properties

This compound exhibits several pharmacological properties that make it a candidate for further investigation:

  • Antitumor Activity : Research indicates that 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has demonstrated antitumor effects in various cancer cell lines. The compound appears to inhibit cell proliferation and induce apoptosis, potentially through the modulation of key signaling pathways involved in cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial strains. Its efficacy against resistant strains is particularly noteworthy, indicating potential applications in treating antibiotic-resistant infections.
  • CNS Activity : The presence of the piperazine moiety suggests that this compound may interact with central nervous system targets. Initial studies have shown promise in neuroprotective effects, which could be beneficial in conditions such as neurodegenerative diseases.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor growth in xenograft models.
Study 2Antimicrobial PropertiesShowed effectiveness against multi-drug resistant bacteria with low MIC values.
Study 3Neuroprotective EffectsIndicated potential benefits in animal models of Alzheimer's disease through reduced neuroinflammation.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines with Piperazine Substituents

Key Compounds :

  • 5-(4-Ethylpiperazin-1-yl)methyl-7-(1-methyl-1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine (H15): Yield: 66% Melting Point: 163–165°C Structural Note: Shares the 4-ethylpiperazinyl group but incorporates a triazolo-pyrimidine core and indole substituent .
  • 5-tert-Butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine: Structural Note: Features a tert-butyl group at position 5 and a 4-chlorophenyl group at position 3, enhancing steric bulk and electronic effects compared to the target compound .

Comparison Insights :

  • The ethylpiperazinyl group improves solubility in both compounds, but H15’s indole moiety may enhance binding to hydrophobic pockets in biological targets .
  • The tert-butyl and chlorophenyl groups in the compound likely increase metabolic stability but reduce synthetic yield due to steric challenges .

Pyrazolo[1,5-a]pyrimidines with Fluorinated Groups

Key Compounds :

  • 18F-Labeled Derivatives (e.g., [18F]3, [18F]4) :
    • Application : Used in PET imaging for tumor detection.
    • Key Finding : Polar groups (e.g., ester, hydroxyl) in [18F]3 and [18F]4 improve tumor uptake compared to carboxyl-containing [18F]5 .

Comparison Insights :

  • The trifluoromethyl group in 6i increases metabolic resistance, whereas the target compound’s ethylpiperazinyl group prioritizes solubility and receptor interaction .
  • Fluorine incorporation (as in 18F-labeled analogs) highlights the versatility of pyrazolo-pyrimidine scaffolds in diagnostic applications, though the target compound lacks direct radiolabeling data .

Comparison Insights :

  • The 4-methylphenyl group in this compound suggests that aryl substituents at position 7 significantly influence enzymatic inhibition, a trend that may extend to pyrazolo-pyrimidines .
  • The target compound’s ethylpiperazinyl group could modulate similar enzymatic targets, though specific IC50 data are unavailable for direct comparison.

Comparison Insights :

  • The target compound’s synthesis likely follows traditional condensation methods, similar to H15 (66% yield) , whereas ultrasound or multi-component approaches could optimize efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, and how can purity be maximized?

  • Methodology :

  • Core Formation : Use condensation reactions between 5-aminopyrazole derivatives and dielectrophilic reagents (e.g., 1,3-diketones) to form the pyrazolo[1,5-a]pyrimidine core. Reflux in ethanol or pyridine for 5–6 hours typically yields intermediates with ~60–70% efficiency .
  • Substitution : Introduce the 4-ethylpiperazinyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–100°C) to enhance regioselectivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization (ethanol or cyclohexane) to achieve >95% purity. Monitor by TLC and HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data discrepancies be resolved?

  • Techniques :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.8–8.2 ppm) and piperazine methylenes (δ 2.4–3.1 ppm). Compare with calculated shifts using computational tools (e.g., ACD/Labs) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ions (e.g., [M+H]+) and fragmentation patterns. Cross-validate with isotopic distribution .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. pyrimidine ring substitution) via single-crystal analysis. Note intermolecular interactions (e.g., C–H···π, hydrogen bonds) that influence packing .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., KDR, EGFR) using ADP-Glo™ or fluorescence polarization assays. IC50 values <1 µM suggest therapeutic potential .
  • Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Normalize data to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents on the pyrazolo[1,5-a]pyrimidine scaffold?

  • Strategies :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3) at position 3 direct electrophilic substitution to position 6. Use DFT calculations to predict charge distribution .
  • Steric Hindrance : Bulky groups (e.g., phenylpiperazine) at position 7 reduce reactivity at adjacent sites. Confirm via NOESY NMR .
  • Catalysis : Employ Pd(OAc)2/Xantphos for Suzuki couplings at position 5. Optimize ligand-to-metal ratios to suppress side reactions .

Q. What computational approaches are effective for analyzing structure-activity relationships (SAR) in this compound class?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., benzodiazepine receptors). Prioritize poses with ΔG < -8 kcal/mol .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate using leave-one-out cross-validation (R² > 0.7) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein hydrogen bonds .

Q. How can contradictory data on biological activity between similar derivatives be resolved?

  • Approach :

  • Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., uniform ATP concentrations in kinase assays). Exclude outliers with Z-score >3 .
  • Structural Benchmarking : Overlay crystal structures of analogs (e.g., 3-(2-chlorophenyl) vs. 3-(4-fluorophenyl)) to identify steric clashes or altered hydrogen-bond networks .
  • Dose-Response Curves : Re-test disputed compounds with 10-point dilution series. Fit data to Hill equations to confirm efficacy (Emax) and potency (EC50) .

Key Notes

  • Contradictions Addressed : Discrepancies in substitution yields (e.g., 62% vs. 70%) were contextualized with reaction conditions .
  • Methodological Focus : Emphasis on experimental design (e.g., reflux times, chromatography) over definitions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.